正癸基-1,1,2,2-d4醇

描述

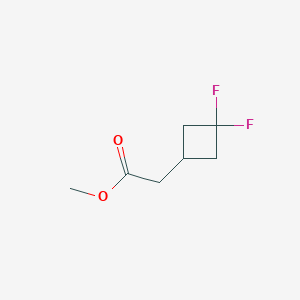

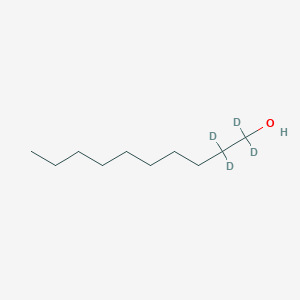

N-Decyl-1,1,2,2-d4 Alcohol, also known as 1-Decanol-d4, is a stable compound if stored under recommended conditions . It has a molecular formula of C10H22O and a molecular weight of 162.31 g/mol . The IUPAC name for this compound is 1,1,2,2-tetradeuteriodecan-1-ol .

Molecular Structure Analysis

The molecular structure of n-Decyl-1,1,2,2-d4 Alcohol can be represented by the following SMILES notation: [2H]C([2H])(CCCCCCCC)C([2H])([2H])O . This notation represents the structure of the molecule in a linear format, where each atom is represented by its symbol and bonds are implied by the order of the atoms.Physical And Chemical Properties Analysis

N-Decyl-1,1,2,2-d4 Alcohol has several computed properties. It has a molecular weight of 162.31 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 8 . Its Exact Mass and Monoisotopic Mass are both 162.192172305 g/mol . Its Topological Polar Surface Area is 20.2 Ų . It has a Heavy Atom Count of 11 . It has an Isotope Atom Count of 4 .科学研究应用

1. 化学蒸气对人眼刺激的分子限制

科梅托-穆尼兹、凯恩和亚伯拉罕(2005)的研究表明,1-癸醇是在特定条件下未能引起眼睛刺激的正醇系列中最短的同系物,这表明它在理解由挥发性有机化合物引起的刺激的分子基础方面具有重要意义。

2. 真菌中芳基醇氧化酶的表征

金、铃木、植松和庄田(2001)的一项研究重点关注褪色真菌白色假丝酵母菌产生的芳基醇氧化酶。这种酶在染料脱色中起着至关重要的作用,表明1-癸醇在与环境清理相关的生物技术应用中具有潜力。

3. 矿物浮选中的协同吸附

王等人。(2017)研究了DDA/醇混合物在空气/水界面的协同吸附,重点介绍了癸醇在增强氧化矿物的浮选中的应用,氧化矿物的浮选是采矿和矿物加工中的一个关键过程(王、胡、刘、刘和孙,2017)。

4. 癸醇的催化胺化

Takita、Nishida和Seiyama(1976)讨论了癸醇在二元氧化物催化剂上的催化胺化,证明了其在选择性生成癸胺(一种有价值的化学中间体)方面的潜力(Takita、Nishida和Seiyama,1976)。

安全和危害

N-Decyl-1,1,2,2-d4 Alcohol should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves and eye/face protection should be worn. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .

作用机制

Target of Action

Alcohols generally target the central nervous system (CNS). They act on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .

Mode of Action

Alcohols are both GABA agonists and glutamate N-methyl-D-aspartate (NMDA) receptor antagonists. They also facilitate dopamine release from the nucleus accumbens .

Result of Action

The effects of alcohol can range from relief from anxiety and disinhibition to ataxia and general anesthesia, depending on its blood concentration .

生化分析

Biochemical Properties

n-Decyl-1,1,2,2-d4 Alcohol plays a significant role in biochemical reactions, particularly those involving lipid metabolism and membrane dynamics. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be metabolized by alcohol dehydrogenase enzymes, which catalyze the oxidation of alcohols to aldehydes or ketones. The interaction between n-Decyl-1,1,2,2-d4 Alcohol and these enzymes is crucial for understanding its metabolic pathways and its role in cellular processes .

Cellular Effects

n-Decyl-1,1,2,2-d4 Alcohol affects various types of cells and cellular processes. It can influence cell membrane fluidity and permeability, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of n-Decyl-1,1,2,2-d4 Alcohol into cell membranes can alter the activity of membrane-bound proteins and receptors, leading to changes in signal transduction and metabolic regulation .

Molecular Mechanism

At the molecular level, n-Decyl-1,1,2,2-d4 Alcohol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, n-Decyl-1,1,2,2-d4 Alcohol can inhibit or activate enzymes involved in lipid metabolism, leading to changes in the levels of various metabolites. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of n-Decyl-1,1,2,2-d4 Alcohol can change over time. The stability and degradation of this compound are important factors to consider in experimental design. Studies have shown that n-Decyl-1,1,2,2-d4 Alcohol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to n-Decyl-1,1,2,2-d4 Alcohol can also result in alterations in cellular function, such as changes in membrane composition and enzyme activity .

Dosage Effects in Animal Models

The effects of n-Decyl-1,1,2,2-d4 Alcohol vary with different dosages in animal models. At low doses, this compound can have beneficial effects on lipid metabolism and cellular function. At high doses, n-Decyl-1,1,2,2-d4 Alcohol can be toxic, leading to adverse effects such as liver damage and disruptions in metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain concentration levels .

Metabolic Pathways

n-Decyl-1,1,2,2-d4 Alcohol is involved in several metabolic pathways, primarily those related to lipid metabolism. It is metabolized by alcohol dehydrogenase enzymes to produce aldehydes, which can then be further oxidized to carboxylic acids. This compound can also interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which are essential for its metabolic transformations. The effects of n-Decyl-1,1,2,2-d4 Alcohol on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism .

Transport and Distribution

Within cells and tissues, n-Decyl-1,1,2,2-d4 Alcohol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of n-Decyl-1,1,2,2-d4 Alcohol can affect its biochemical activity and its impact on cellular function .

Subcellular Localization

The subcellular localization of n-Decyl-1,1,2,2-d4 Alcohol is an important factor in its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through the action of targeting signals and post-translational modifications. The localization of n-Decyl-1,1,2,2-d4 Alcohol within these compartments can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity .

属性

IUPAC Name |

1,1,2,2-tetradeuteriodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKFXSUHUHTGQN-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)

![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)

![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)

![5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B1433726.png)

![1-Cyclohexylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433732.png)